Lomitapide
Lomitapide
Lomitapide is a small molecule inhibitor of microsomal triglyceride transfer protein (MTP), an enzyme located in the lumen of the endoplasmic reticulum responsible for absorbing dietary lipids and transferring triglycerides onto apolipoprotein B (apo-B) in the assembly of very-low-density lipoprotein. Inhibition of MTP by lomitapide blocks transfer of lipid to apo-B, and as a result emerging apo-B is destroyed and lipoprotein secretion is inhibited.
Lomitapide is a cholesterol lowering agent that acts by inhibition of the microsomal triglyceride transfer protein and is used to treat the severe lipid abnormalities of familial hypercholesterolemia. Lomitapide is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy that are usually accompanied by an increase in hepatic fat. Long term therapy with lomitapide has been linked to development of steatohepatitis and hepatic fibrosis.
Lomitapide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 4'-(trifluoromethyl)biphenyl-2-carboxylic acid with the primary amino group of 9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide. Used (as its mesylate salt) as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It is a member of piperidines, a member of fluorenes, a member of benzamides and a member of (trifluoromethyl)benzenes. It is a conjugate base of a lomitapide(1+).
Lomitapide is a cholesterol lowering agent that acts by inhibition of the microsomal triglyceride transfer protein and is used to treat the severe lipid abnormalities of familial hypercholesterolemia. Lomitapide is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy that are usually accompanied by an increase in hepatic fat. Long term therapy with lomitapide has been linked to development of steatohepatitis and hepatic fibrosis.
Lomitapide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 4'-(trifluoromethyl)biphenyl-2-carboxylic acid with the primary amino group of 9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide. Used (as its mesylate salt) as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It is a member of piperidines, a member of fluorenes, a member of benzamides and a member of (trifluoromethyl)benzenes. It is a conjugate base of a lomitapide(1+).
Brand Name:
Vulcanchem
CAS No.:
182431-12-5
VCID:
VC0000243
InChI:
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)
SMILES:
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Molecular Formula:
C₃₉H₃₇F₆N₃O₂
Molecular Weight:
693.7 g/mol
Lomitapide
CAS No.: 182431-12-5
APIs
VCID: VC0000243
Molecular Formula: C₃₉H₃₇F₆N₃O₂
Molecular Weight: 693.7 g/mol
Purity: > 98%
CAS No. | 182431-12-5 |
---|---|
Product Name | Lomitapide |
Molecular Formula | C₃₉H₃₇F₆N₃O₂ |
Molecular Weight | 693.7 g/mol |
IUPAC Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
Standard InChI | InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |
Standard InChIKey | MBBCVAKAJPKAKM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Appearance | Solid powder |
Description | Lomitapide is a small molecule inhibitor of microsomal triglyceride transfer protein (MTP), an enzyme located in the lumen of the endoplasmic reticulum responsible for absorbing dietary lipids and transferring triglycerides onto apolipoprotein B (apo-B) in the assembly of very-low-density lipoprotein. Inhibition of MTP by lomitapide blocks transfer of lipid to apo-B, and as a result emerging apo-B is destroyed and lipoprotein secretion is inhibited. Lomitapide is a cholesterol lowering agent that acts by inhibition of the microsomal triglyceride transfer protein and is used to treat the severe lipid abnormalities of familial hypercholesterolemia. Lomitapide is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy that are usually accompanied by an increase in hepatic fat. Long term therapy with lomitapide has been linked to development of steatohepatitis and hepatic fibrosis. Lomitapide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 4'-(trifluoromethyl)biphenyl-2-carboxylic acid with the primary amino group of 9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide. Used (as its mesylate salt) as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It is a member of piperidines, a member of fluorenes, a member of benzamides and a member of (trifluoromethyl)benzenes. It is a conjugate base of a lomitapide(1+). |
Purity | > 98% |
Shelf Life | Stable if stored as directed; avoid strong oxidizing agents. /Lomitapide mesylate/[Selleck Chemicals; Material Safety Data Sheet: N-(2,2,2-trifluorethyl)-9-[4-[4-[[[4'-(trifluoromethyl) |
Solubility | In water, 5.267X10-8 mg/L at 25 °C (est) |
Synonyms | AEGR 733 AEGR-733 AEGR733 BMS 201038 BMS-201038 BMS201038 Juxtapid lomitapide |
Vapor Pressure | 9.74X10-21 mm Hg at 25 °C (est) |
Reference | 1: Bruckert E, Gallo A. Is lomitapide a life-saving drug in homozygous familial hypercholesterolemia. Eur J Prev Cardiol. 2017 Jan 1:2047487317734387. doi: 10.1177/2047487317734387. [Epub ahead of print] PubMed PMID: 28952803. 2: Leipold R, Raal F, Ishak J, Hovingh K, Phillips H. The effect of lomitapide on cardiovascular outcome measures in homozygous familial hypercholesterolemia: A modelling analysis. Eur J Prev Cardiol. 2017 Jan 1:2047487317730473. doi: 10.1177/2047487317730473. [Epub ahead of print] PubMed PMID: 28925748. 3: Blom DJ, Averna MR, Meagher EA, du Toit Theron H, Sirtori CR, Hegele RA, Shah PK, Gaudet D, Stefanutti C, Vigna GB, Larrey D, Bloedon LT, Foulds P, Rader DJ, Cuchel M. Long-Term Efficacy and Safety of the Microsomal Triglyceride Transfer Protein Inhibitor Lomitapide in Patients With Homozygous Familial Hypercholesterolemia. Circulation. 2017 Jul 18;136(3):332-335. doi: 10.1161/CIRCULATIONAHA.117.028208. PubMed PMID: 28716835. 4: Berberich AJ, Hegele RA. Lomitapide for the treatment of hypercholesterolemia. Expert Opin Pharmacother. 2017 Aug;18(12):1261-1268. doi: 10.1080/14656566.2017.1340941. Epub 2017 Jul 30. Review. PubMed PMID: 28598687. 5: Won JI, Zhang J, Tecson KM, McCullough PA. Balancing Low-density Lipoprotein Cholesterol Reduction and Hepatotoxicity With Lomitapide Mesylate and Mipomersen in Patients With Homozygous Familial Hypercholesterolemia. Rev Cardiovasc Med. 2017;18(1):21-28. PubMed PMID: 28509890. 6: D/'Erasmo L, Cefalù AB, Noto D, Giammanco A, Averna M, Pintus P, Medde P, Vigna GB, Sirtori C, Calabresi L, Pavanello C, Bucci M, Sabbà C, Suppressa P, Natale F, Calabrò P, Sampietro T, Bigazzi F, Sbrana F, Bonomo K, Sileo F, Arca M. Efficacy of Lomitapide in the Treatment of Familial Homozygous Hypercholesterolemia: Results of a Real-World Clinical Experience in Italy. Adv Ther. 2017 May;34(5):1200-1210. doi: 10.1007/s12325-017-0531-x. Epub 2017 Apr 21. PubMed PMID: 28432645. 7: Liu X, Men P, Wang Y, Zhai S, Zhao Z, Liu G. Efficacy and Safety of Lomitapide in Hypercholesterolemia. Am J Cardiovasc Drugs. 2017 Aug;17(4):299-309. doi: 10.1007/s40256-017-0214-7. Review. PubMed PMID: 28255870. 8: Yoshida H. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them. J Atheroscler Thromb. 2017 Apr 3;24(4):390-392. doi: 10.5551/jat.ED069. Epub 2017 Feb 24. PubMed PMID: 28239069; PubMed Central PMCID: PMC5392476. 9: Harada-Shiba M, Ikewaki K, Nohara A, Otsubo Y, Yanagi K, Yoshida M, Chang Q, Foulds P. Efficacy and Safety of Lomitapide in Japanese Patients with Homozygous Familial Hypercholesterolemia. J Atheroscler Thromb. 2017 Apr 3;24(4):402-411. doi: 10.5551/jat.38216. Epub 2017 Feb 2. PubMed PMID: 28154305; PubMed Central PMCID: PMC5392478. 10: Brahm AJ, Hegele RA. Lomitapide for the treatment of hypertriglyceridemia. Expert Opin Investig Drugs. 2016 Dec;25(12):1457-1463. Epub 2016 Nov 9. Review. PubMed PMID: 27785928. |
PubChem Compound | 9853053 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume